molecular formula C15H10ClN B13818754 1-(2-Chlorophenyl)isoquinoline CAS No. 439614-58-1

1-(2-Chlorophenyl)isoquinoline

Cat. No.: B13818754
CAS No.: 439614-58-1
M. Wt: 239.70 g/mol
InChI Key: XCBXOXQHBSFYBO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines It features a chlorine atom attached to the phenyl ring, which is fused to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)isoquinoline can be synthesized through various methods. One notable approach involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This method provides a robust and efficient route to the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki cross-coupling reaction due to its high yield and scalability. The reaction is carried out under controlled conditions using palladium catalysts and appropriate solvents to ensure optimal product formation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Hydrogenated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been studied for its potential to interact with peripheral benzodiazepine receptors, which are involved in various physiological processes .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the chlorine substitution.

    2-Chlorophenylisoquinoline: A positional isomer with the chlorine atom at a different position on the phenyl ring.

    1-(2-Bromophenyl)isoquinoline: A similar compound with a bromine atom instead of chlorine.

Uniqueness: 1-(2-Chlorophenyl)isoquinoline is unique due to the specific position of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

439614-58-1

Molecular Formula

C15H10ClN

Molecular Weight

239.70 g/mol

IUPAC Name

1-(2-chlorophenyl)isoquinoline

InChI

InChI=1S/C15H10ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H

InChI Key

XCBXOXQHBSFYBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Cl

Origin of Product

United States

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